![molecular formula C6H5N3O B2371717 咪唑并[1,2-a]嘧啶-5-醇 CAS No. 55662-68-5](/img/structure/B2371717.png)

咪唑并[1,2-a]嘧啶-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

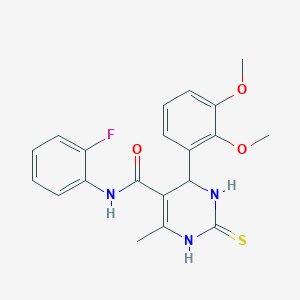

Imidazo[1,2-A]pyrimidin-5-OL is a heterocyclic compound that has been receiving significant attention in the synthetic chemistry community . It is found in a variety of natural products, medicinal compounds, and functional materials as structural fragments .

Synthesis Analysis

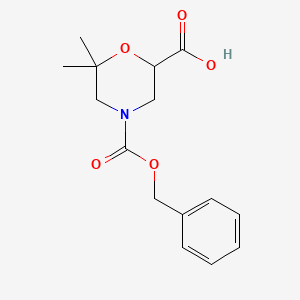

Imidazo[1,2-A]pyrimidin-5-OL can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-A]pyrimidin-5-OL is characterized by a fused ring system containing two nitrogen atoms . The InChI code for this compound is 1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H, (H,7,8) .Chemical Reactions Analysis

Imidazo[1,2-A]pyrimidin-5-OL can undergo various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical and Chemical Properties Analysis

Imidazo[1,2-A]pyrimidin-5-OL is a powder with a molecular weight of 135.13 .科学研究应用

合成化学

咪唑并[1,2-a]嘧啶-5-醇通过不同的化学合成方法,在合成化学界引起了广泛的关注 . 这些方法包括多组分反应、缩合反应、分子内环化、串联反应、碳氢键、碳碳键、碳氮键形成 .

药物开发

由于该化合物在药物化学中有着广泛的应用,因此被用于开发新的化学合成策略和药物开发 . 它是一个构建新的化学合成策略的优良骨架 .

金纳米粒子催化

咪唑并[1,2-a]嘧啶-5-醇可以使用金纳米粒子作为催化剂合成 . 这为合成2-苯基-咪唑并[1,2-a]嘧啶提供了一种可行的绿色化学方法 .

抗癌活性

咪唑并[1,2-a]嘧啶骨架与相关药物的药理活性有关 . 它存在于抗癌药物中 .

抗焦虑药物

咪唑并[1,2-a]嘧啶-5-醇存在于抗焦虑药物中 . 诸如地瓦普隆和法西普隆等药物使用该化合物 .

抗炎活性

该化合物也存在于抗炎药物中 . 它具有咪唑并嘧啶核心分子强大的生物活性 .

抗真菌和抗菌特性

咪唑嘧啶及其衍生物通常用作抗菌、抗病毒、抗炎和抗肿瘤药物 . 它们中的许多具有生物、抗真菌和抗菌特性 .

缓蚀剂

作用机制

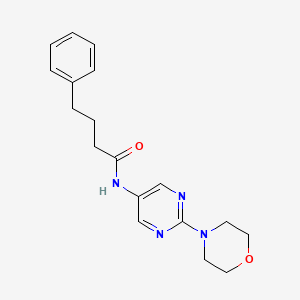

Target of Action

Imidazo[1,2-A]pyrimidin-5-OL and its derivatives have been identified as potential covalent inhibitors, specifically targeting the KRAS G12C mutation . This mutation is commonly found in various types of cancers, making it a significant target for anticancer agents .

Mode of Action

The compound interacts with its target through a covalent bond, a strong type of chemical bond where atoms share electron pairs . This interaction results in the inhibition of the KRAS G12C mutation, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Imidazo[1,2-A]pyrimidin-5-OL involves the KRAS protein, which plays a crucial role in cell signaling and growth . By inhibiting the KRAS G12C mutation, the compound disrupts this pathway, leading to the suppression of cancer cell growth .

Pharmacokinetics

The compound’s potential as a covalent inhibitor suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The primary result of Imidazo[1,2-A]pyrimidin-5-OL’s action is the inhibition of cancer cell growth. Preliminary bio-evaluation screening has identified this compound as a potent anticancer agent for cells with the KRAS G12C mutation .

安全和危害

未来方向

Given the powerful bioactivities of molecules with an imidazopyrimidine core, there is significant interest in developing new approaches to manufacturing 2-arylsubstituted imidazo[1,2-A]pyrimidines . The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area .

生化分析

Biochemical Properties

Imidazo[1,2-A]pyrimidin-5-OL has been explored for its potential in the development of covalent inhibitors . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions . The nature of these interactions is complex and involves various biochemical pathways .

Cellular Effects

Imidazo[1,2-A]pyrimidin-5-OL has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Imidazo[1,2-A]pyrimidin-5-OL involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent agent in biochemical reactions .

Temporal Effects in Laboratory Settings

The effects of Imidazo[1,2-A]pyrimidin-5-OL change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Imidazo[1,2-A]pyrimidin-5-OL vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Imidazo[1,2-A]pyrimidin-5-OL is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Imidazo[1,2-A]pyrimidin-5-OL within cells and tissues are complex processes that involve various transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

1H-imidazo[1,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHMFGQYTIQQIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2NC=CN2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55662-68-5, 58539-63-2 |

Source

|

| Record name | 5H,8H-imidazo[1,2-a]pyrimidin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | imidazo[1,2-a]pyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2371638.png)

![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole](/img/structure/B2371641.png)

![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2371643.png)

![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2371647.png)

![Methyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2371648.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2371649.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2371651.png)

![8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B2371657.png)